molecular formula C19H34O2 B15188588 dodecyl (1S)-cyclohex-2-ene-1-carboxylate

dodecyl (1S)-cyclohex-2-ene-1-carboxylate

Cat. No.: B15188588
M. Wt: 294.5 g/mol
InChI Key: ZXPNQYISXDDMGI-GOSISDBHSA-N
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Description

2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters is a complex organic compound that belongs to the class of cyclohexene carboxylic acids. These compounds are characterized by a cyclohexene ring with carboxylic acid and alkyl ester functional groups. They are often used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters typically involves the esterification of 2-Cyclohexene-1-carboxylic acid with C12-16 alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification process to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters have various applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their potential biological activities and interactions with biomolecules.

    Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of polymers, coatings, and other materials due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters involves interactions with specific molecular targets and pathways. These compounds may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexene-1-carboxylic acid esters: Similar in structure but may have different alkyl groups.

    Cyclohexane carboxylic acid esters: Differ in the saturation of the cyclohexane ring.

    Hexyl esters: Similar alkyl chain but different ring structures.

Uniqueness

2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters are unique due to the presence of both cyclohexene and hexyl groups, which confer specific chemical and physical properties. These properties make them suitable for specialized applications in various fields.

Properties

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

dodecyl (1S)-cyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h12,15,18H,2-11,13-14,16-17H2,1H3/t18-/m1/s1

InChI Key

ZXPNQYISXDDMGI-GOSISDBHSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H]1CCCC=C1

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CCCC=C1

Origin of Product

United States

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